N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide

Kinase Selectivity Biochemical Assay Procurement Risk

N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide (CAS 1396785-94-6) is a synthetic heterocyclic small molecule (C19H19N5O2S, MW 381.5 g/mol) comprising a pyridazine core functionalized with a 6-morpholino group and an N-(3-(2-methylthiazol-4-yl)phenyl) carboxamide moiety. The compound is cataloged in PubChem (CID and ChEMBL (CHEMBL4929774) as a bioactive molecule but lacks publicly reported quantitative bioactivity data in these primary repositories at the time of this analysis.

Molecular Formula C19H19N5O2S
Molecular Weight 381.45
CAS No. 1396785-94-6
Cat. No. B2621826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide
CAS1396785-94-6
Molecular FormulaC19H19N5O2S
Molecular Weight381.45
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN=C(C=C3)N4CCOCC4
InChIInChI=1S/C19H19N5O2S/c1-13-20-17(12-27-13)14-3-2-4-15(11-14)21-19(25)16-5-6-18(23-22-16)24-7-9-26-10-8-24/h2-6,11-12H,7-10H2,1H3,(H,21,25)
InChIKeyZFESEIGEGKDPPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide (CAS 1396785-94-6): Baseline Characterization for Procurement


N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide (CAS 1396785-94-6) is a synthetic heterocyclic small molecule (C19H19N5O2S, MW 381.5 g/mol) comprising a pyridazine core functionalized with a 6-morpholino group and an N-(3-(2-methylthiazol-4-yl)phenyl) carboxamide moiety . The compound is cataloged in PubChem (CID 71778593) and ChEMBL (CHEMBL4929774) as a bioactive molecule but lacks publicly reported quantitative bioactivity data in these primary repositories at the time of this analysis . Its structural features—a morpholinopyridazine scaffold and a biaryl linkage to a 2-methylthiazole—are characteristic of ATP-competitive kinase inhibitor pharmacophores, placing it within the chemical space of investigational agents targeting Janus kinases (JAKs), anaplastic lymphoma kinase (ALK), or Pim kinases .

Why Generic Pyridazine-3-Carboxamide Analogs Cannot Substitute for CAS 1396785-94-6 in Targeted Research


The combination of the 2-methylthiazole aniline headgroup and the 6-morpholinopyridazine core in this compound creates a distinct pharmacophore that is not interchangeable with close analogs. In related kinase inhibitor scaffolds, even minor structural modifications—such as replacing the 2-methylthiazole with a phenyl, pyridine, or benzothiazole—have been documented to cause order-of-magnitude shifts in kinase selectivity profiles and potency . The morpholine oxygen at the pyridazine 6-position is a critical hinge-binding motif; substitution with pyrrolidine or piperazine alters the hydrogen-bonding geometry and solvent network, leading to unpredictable changes in target binding . For procurement decisions where target identity is predefined, sole reliance on gross structural similarity without matched quantitative selectivity, cellular potency, and ADME data introduces unacceptable risk of target miss and data irreproducibility.

Quantitative Differentiation Evidence for CAS 1396785-94-6 vs. Closest Analogs


Quantitative Biochemical Selectivity Data for CAS 1396785-94-6: Evidence Vacuum Precludes Comparator Analysis

A systematic search of the primary research literature and authoritative databases (PubChem, ChEMBL, BindingDB) for quantitative biochemical IC50 or Kd data for N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide returned no results at the time of this analysis . No direct head-to-head comparison with the closest commercially available analog, N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (morpholine → pyrrolidine replacement), is possible because neither compound has publicly reported potency values in a shared assay context . Similarly, no cross-study comparable data exist for the morpholine → piperazine or thiazole → benzothiazole variants . The absence of comparator-grounded quantitative evidence means that claims of superior affinity, selectivity, or cellular potency for CAS 1396785-94-6 relative to any named analog cannot be substantiated at this time.

Kinase Selectivity Biochemical Assay Procurement Risk

Class-Level Physicochemical Comparison: Lipophilic Ligand Efficiency of CAS 1396785-94-6

Although target-specific potency data are absent, computed physicochemical properties can be compared across the morpholinopyridazine-3-carboxamide series to provide class-level procurement guidance. CAS 1396785-94-6 has a lower computed lipophilicity (XLogP3 = 2.2) compared to its N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide analog (predicted XLogP3 ≈ 3.5 based on fluorenyl substituent), and higher than the N-(4-bromo-3-methylphenyl) analog (predicted XLogP3 ≈ 2.8). Within the broader pyridazine-3-carboxamide kinase inhibitor patent landscape, compounds with XLogP3 values in the 2.0–2.5 range are associated with more favorable lipophilic ligand efficiency (LLE) profiles, limiting the risk of promiscuous off-target binding frequently observed in higher-logP analogs .

Lipophilic Ligand Efficiency Drug-likeness Physicochemical

Structural Determinants of Selectivity: Morpholine vs. Pyrrolidine at the Pyridazine 6-Position

The morpholine oxygen at the pyridazine 6-position of CAS 1396785-94-6 serves as a hydrogen bond acceptor that interacts with the kinase hinge region. In related pyridazine carboxamide kinase inhibitors, the morpholine→pyrrolidine substitution eliminates this H-bond acceptor capacity, shifting the hinge-binding interaction from a dual H-bond donor–acceptor network to a purely hydrophobic contact, which has been shown in ALK inhibitor patents to reduce affinity by 10- to 100-fold for certain kinase targets . Although quantitative data for this specific compound pair are not publicly available, this class-level SAR pattern predicts that the morpholine-containing CAS 1396785-94-6 will exhibit a fundamentally different selectivity fingerprint than its pyrrolidine analog, making them non-substitutable for any target where hinge-region hydrogen bonding controls affinity.

Structure-Activity Relationship Kinase Hinge Binder Scaffold Comparison

Evidence-Guided Application Scenarios for N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide (CAS 1396785-94-6)


Kinase Selectivity Profiling Panel Reference Compound

Given its structural placement at the intersection of morpholinopyridazine (JAK/ALK inhibitor) and 2-methylthiazole-aniline (Pim kinase inhibitor) chemotypes, this compound is suitable for inclusion as a query molecule in commercial kinase selectivity profiling panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) . The absence of pre-existing public selectivity data creates a high-value opportunity for any lab that generates this data de novo, as it establishes an exclusive, citable quantitative selectivity fingerprint that can guide subsequent lead optimization efforts. Procurement is appropriate when a laboratory intends to generate primary selectivity data rather than relying on existing literature benchmarks.

Tool Compound for Chemoproteomics Target Deconvolution

The morpholine moiety provides a handle for potential derivatization into affinity-based probes (e.g., biotinylated or clickable analogs) for target deconvolution studies via chemical proteomics . Because the 2-methylthiazole headgroup is a recognized Pim kinase recognition element, this compound can serve as a starting scaffold for identifying novel kinase targets that interact with the biaryl-thiazole pharmacophore. Procurement is rational when the compound is used as a parent scaffold for defining the cellular target landscape of the morpholinopyridazine-thiazole chemotype, rather than as a finished pharmacological tool.

Structure-Activity Relationship (SAR) Anchor Compound for Analog Synthesis

The compound's 6-morpholino group and 3-(2-methylthiazol-4-yl)phenyl carboxamide arm represent two independent vectors for SAR exploration. In medicinal chemistry programs targeting JAK, ALK, or Pim kinases, this exact structure can serve as a reference standard against which newly synthesized analogs are compared for improvements in potency, selectivity, or metabolic stability . Procurement is indicated when a research program requires a well-defined, commercially available starting point from which systematic chemical modifications can be made and quantitatively benchmarked.

Quote Request

Request a Quote for N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.